Cas no 2228598-69-2 ((8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine)

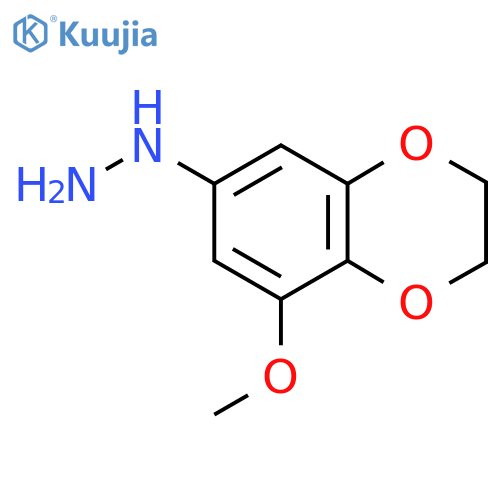

2228598-69-2 structure

商品名:(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine 化学的及び物理的性質

名前と識別子

-

- (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine

- 2228598-69-2

- EN300-1769281

-

- インチ: 1S/C9H12N2O3/c1-12-7-4-6(11-10)5-8-9(7)14-3-2-13-8/h4-5,11H,2-3,10H2,1H3

- InChIKey: HYCBAIPERVKHJJ-UHFFFAOYSA-N

- ほほえんだ: O1CCOC2C=C(C=C(C1=2)OC)NN

計算された属性

- せいみつぶんしりょう: 196.08479225g/mol

- どういたいしつりょう: 196.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1769281-1g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1769281-2.5g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1769281-0.05g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1769281-0.25g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1769281-0.1g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1769281-10g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1769281-5.0g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1769281-0.5g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1769281-10.0g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1769281-1.0g |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine |

2228598-69-2 | 1g |

$986.0 | 2023-05-26 |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

2228598-69-2 ((8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量